3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid
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Description
Scientific Research Applications
Synthesis Applications
3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid and its derivatives have been explored in various synthesis applications. For instance, its use in the one-pot synthesis of 3-(4,6-dimethyl-oxazolo[4,5-c]quinolin-2-yl)-chromen-2-ones has been reported, employing sulfamic acid as a catalyst (Madhav, Kumar, & Rajitha, 2008). Additionally, its involvement in the synthesis of various quinoline derivatives, including 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, has been studied, highlighting its role in molecular rearrangements and the generation of novel compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Analytical Methods for Quality Control
This compound has also been instrumental in developing analytical methods for quality control of active pharmaceutical ingredients. Its molecular similarity with fluoroquinolone antibiotics makes it a prospective scaffold for antimicrobial drugs. Studies have analyzed and tested various analytical methods, including 13C NMR-spectroscopy, for controlling the quality of related pharmaceutical compounds (Zubkov et al., 2016).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, novel amides containing quinoline-4-one moiety have been synthesized and predicted for their biological activity in silico (Ruschak, Zubkov, & Gritsenko, 2016). Moreover, its derivatives have been involved in synthesizing phenolic esters and amides with notable in vitro antioxidant and antibacterial activities (Shankerrao, Bodke, & Mety, 2013).
Antitumor Agent Analogs
Derivatives of this compound have been explored as analogs for antitumor agents. Studies have examined the synthesis and biological evaluation of these compounds, providing insights into their potential as therapeutic agents (Hazeldine et al., 2005).
Properties
IUPAC Name |
3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMOOLUWLFNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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